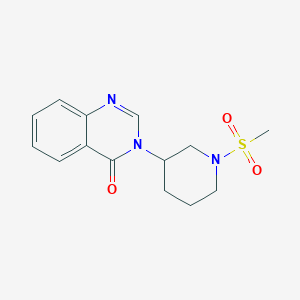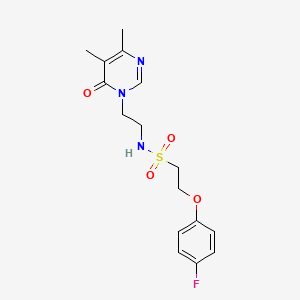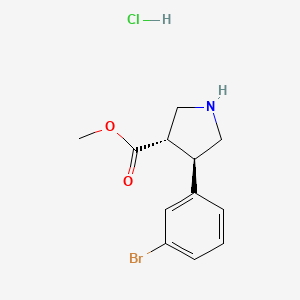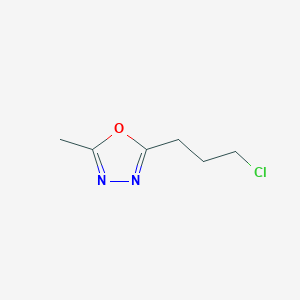
3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as CAS 1439894-63-9, is a chemical with the formula C13H18Cl2N4 and a molecular weight of 301.21 . It is provided by ChemScene for research use only .
Molecular Structure Analysis
The SMILES representation of this compound isC1C [C@H] (CNC1)NC2=NC=NC3=CC=CC=C32.Cl.Cl . This indicates that it has a piperidine ring attached to a quinazoline ring. Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H18Cl2N4 and a molecular weight of 301.21 . It is shipped at room temperature .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Activities
Research has demonstrated the effectiveness of quinazolinone derivatives, including structures similar to the specified chemical compound, in antifungal and antimicrobial applications. For instance, certain quinazolinone derivatives have shown promising antifungal activities, which suggests their potential use in developing antifungal agents (M. Shivan & B. S. Holla, 2011). Moreover, synthesis and evaluation studies on quinazolinone derivatives as antimicrobial agents against pathogens have been conducted, indicating their significant potential in combating bacterial and fungal pathogens of agricultural relevance (K. Vinaya et al., 2009).
Insecticidal Efficacy
Novel bis quinazolinone derivatives have been synthesized and studied for their insecticidal efficacy, demonstrating the versatility of quinazolinone compounds in pest control applications. This research highlights the structural features and potential uses of these compounds in developing new insecticidal agents (Manal M. El-Shahawi et al., 2016).
Synthesis and Chemical Properties
A significant amount of research focuses on the synthesis and characterization of quinazolinone derivatives, including the exploration of novel synthetic methods and the study of their chemical properties. For example, a new method for obtaining a nitro derivative of a quinazolinone compound demonstrates advancements in the synthesis of these compounds, potentially leading to a broader range of applications (A. Y. Kornylov et al., 2017).
Pharmacological Research
Although excluding information related to drug use and side effects, it's worth noting that quinazolinone derivatives have been extensively studied for various pharmacological effects. This includes research on their potential as ligands for serotonin receptors, indicating their utility in neuroscience and pharmacological research (C. Park et al., 2011).
Propiedades
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)16-8-4-5-11(9-16)17-10-15-13-7-3-2-6-12(13)14(17)18/h2-3,6-7,10-11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBZRHUMHHWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)



![5-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2876176.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)





![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)
![[2-(2-Benzoylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2876188.png)